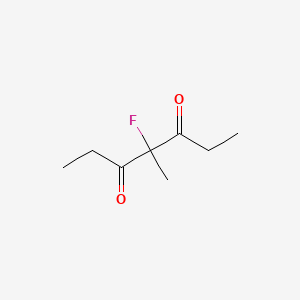

4-Fluoro-4-methylheptane-3,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-4-methylheptane-3,5-dione is an organic compound with the molecular formula C8H13FO2 It is a β-diketone, which means it contains two ketone groups separated by a single carbon atom

Preparation Methods

The synthesis of 4-Fluoro-4-methylheptane-3,5-dione can be achieved through several methods. One common synthetic route involves the fluorination of 4-methylheptane-3,5-dione. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.

Industrial production methods for this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The choice of fluorinating agent and reaction conditions can significantly impact the purity and yield of the final product.

Chemical Reactions Analysis

4-Fluoro-4-methylheptane-3,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield alcohols or other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Fluoro-4-methylheptane-3,5-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their unique pharmacokinetic properties.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylheptane-3,5-dione involves its interaction with molecular targets through its fluorine and ketone functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, while the ketone groups can act as electrophiles in various chemical reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

4-Fluoro-4-methylheptane-3,5-dione can be compared with other β-diketones and fluorinated compounds:

4-Methylheptane-3,5-dione: This non-fluorinated analog has similar chemical properties but lacks the unique reactivity imparted by the fluorine atom.

4-Fluoro-3,5-dimethylheptane-2,4-dione: Another fluorinated β-diketone with different substitution patterns, leading to variations in reactivity and applications.

Acetylacetone (2,4-pentanedione): A simpler β-diketone used widely in organic synthesis, but without the fluorine atom’s influence.

The uniqueness of this compound lies in its combination of fluorine and β-diketone functionalities, which confer distinct chemical and biological properties.

Biological Activity

4-Fluoro-4-methylheptane-3,5-dione is a fluorinated diketone compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the introduction of a fluorine atom into the diketone structure. Various methods have been reported in literature, including the use of fluorinating agents in the presence of appropriate solvents and catalysts. The synthetic route often aims to optimize yield and purity while minimizing environmental impact.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives with fluorinated groups have been shown to enhance cytotoxicity against various cancer cell lines. The National Cancer Institute's NCI-60 DTP Human Tumor Cell Line Screen has tested related compounds at a concentration of 10−5M, revealing promising results against leukemia and lung cancer cell lines .

Table 1: Anticancer Activity Summary

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 (Colon) | TBD | Induces G2/M phase arrest, ROS production |

| Related Fluorinated Diketones | A549 (Lung) | TBD | Microtubule disruption |

| Other Fluorinated Compounds | RPMI-8226 (Leukemia) | TBD | Apoptosis induction |

Antimicrobial Activity

Fluorinated compounds are known to exhibit enhanced antimicrobial properties. The introduction of fluorine can alter the lipophilicity and bioactivity of the molecule, making it more effective against resistant strains of bacteria. Studies have demonstrated that similar compounds show significant antibacterial activity against Gram-negative bacteria and methicillin-resistant Staphylococcus aureus (MRSA) .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce G2/M phase arrest in cancer cells by modulating cyclin B1 expression .

- Reactive Oxygen Species (ROS) Production : The generation of ROS is a common pathway through which these compounds exert cytotoxic effects on tumor cells .

- Microtubule Targeting : Some studies suggest that these compounds may disrupt microtubule dynamics, leading to cell death through apoptosis .

Case Studies

Several case studies highlight the efficacy of fluorinated diketones in cancer treatment:

- A study involving a series of fluorinated indolinone derivatives demonstrated significant growth inhibition in liver cancer cell lines (HuH7 and Hep3B), with IC50 values as low as 0.09μM .

- Another investigation into fluorinated benzoic acid derivatives showed promising results in reversing multidrug resistance in cancer cells by inhibiting P-glycoprotein efflux mechanisms .

Properties

Molecular Formula |

C8H13FO2 |

|---|---|

Molecular Weight |

160.19 g/mol |

IUPAC Name |

4-fluoro-4-methylheptane-3,5-dione |

InChI |

InChI=1S/C8H13FO2/c1-4-6(10)8(3,9)7(11)5-2/h4-5H2,1-3H3 |

InChI Key |

OJNVSPJUBLBDQN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)(C(=O)CC)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.